(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, an imino group, and a naphthalen-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzo[d]thiazol-2-yl and tetrahydrobenzo[b]thiophen-2-yl groups, for example, would contribute to the planarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthalen-2-ol group could potentially make the compound somewhat polar .Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Compounds structurally related to (E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol have demonstrated significant antimicrobial and anti-proliferative activities. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which shares a structural resemblance, have shown promising results as antimicrobial and antiproliferative agents (Mansour et al., 2020).
Chemosensors for Metal Ions
Some derivatives of this compound have been utilized as chemosensors for metal ions. For example, thiazolylazo dyes, which are structurally similar, have been used for the spectrophotometric determination of copper(ii) ions, indicating the potential of such compounds in environmental monitoring and analytical chemistry (Bazel et al., 2018).
Molecular Docking and Anticancer Properties
The compound's derivatives have been subjected to molecular docking studies and evaluated for their antiproliferative activity against various cancer cell lines. Such studies suggest that these compounds could be potent anticancer agents, with specific derivatives showing significant inhibitory activity (Jonnala et al., 2019).
DNA Binding and Antibacterial Activity
Related compounds have shown the ability to bind DNA and possess antibacterial properties. Studies on metal complexes derived from benzothiazole Schiff bases indicate these compounds' potential in biocidal activities and DNA interactions, which could be significant in developing new therapeutic agents (Vamsikrishna et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-21-14-13-16-7-1-2-8-17(16)19(21)15-27-25-24(18-9-3-5-11-22(18)30-25)26-28-20-10-4-6-12-23(20)31-26/h1-2,4,6-8,10,12-15,29H,3,5,9,11H2/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQYLXDMVCLNX-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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